Rubroflavin - 138749-63-0

Rubroflavin

Catalog Number: EVT-1210506
CAS Number: 138749-63-0
Molecular Formula: C9H11N3O3S2
Molecular Weight: 273.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rubroflavin, also known as riboflavin or vitamin B2, is a water-soluble vitamin that plays a crucial role in various biochemical processes. It is classified as a flavonoid compound and is essential for the metabolism of carbohydrates, fats, and proteins. Riboflavin is a precursor to the coenzymes flavin mononucleotide and flavin adenine dinucleotide, which are vital in numerous enzymatic reactions.

Source

Rubroflavin is primarily sourced from dietary intake, found in foods such as eggs, green leafy vegetables, nuts, and dairy products. It can also be produced industrially through microbial fermentation or chemical synthesis. The industrial production methods have evolved significantly over the years, with a focus on maximizing yield and minimizing costs.

Classification

Rubroflavin is classified under the category of vitamins, specifically as a water-soluble vitamin. It is part of the B-vitamin complex and is involved in energy production and cellular function.

Synthesis Analysis

Methods

The synthesis of rubroflavin can be achieved through three main approaches:

  1. Total Chemical Synthesis: This method involves multiple steps starting from simple organic compounds. It is complex and often not economically viable for large-scale production.
  2. Chemical Semi-Synthesis: This approach combines chemical synthesis with biological methods to enhance yield and reduce costs. It typically starts from precursors derived from natural sources.
  3. Microbial Fermentation: The most widely used method today involves genetically engineered microorganisms such as Bacillus subtilis or Ashbya gossypii. These organisms are capable of converting simple sugars into riboflavin through metabolic pathways.

Technical Details

The fermentation process utilizes specific substrates like glucose or sucrose, along with various nutrients to optimize growth conditions. For instance, Bacillus subtilis strains have been genetically modified to enhance riboflavin production by overexpressing genes involved in its biosynthesis .

Molecular Structure Analysis

Structure

The molecular structure of rubroflavin consists of a ribityl side chain attached to a flavin moiety. Its chemical formula is C17H20N4O6C_{17}H_{20}N_4O_6, and it has a molecular weight of approximately 376.37 g/mol.

Data

  • Molecular Formula: C17H20N4O6C_{17}H_{20}N_4O_6
  • Molecular Weight: 376.37 g/mol
  • Functional Groups: Contains nitrogen atoms in its structure, characteristic of flavins.
Chemical Reactions Analysis

Reactions

Rubroflavin participates in several key biochemical reactions:

  1. Oxidation-Reduction Reactions: As a coenzyme, it facilitates electron transfer in metabolic pathways.
  2. Phosphorylation: Rubroflavin can be phosphorylated to form flavin mononucleotide (FMN) and subsequently flavin adenine dinucleotide (FAD).

Technical Details

The conversion of riboflavin to FMN involves the enzyme riboflavin kinase, while FAD is formed through the action of FAD synthetase. These reactions are crucial for energy metabolism .

Mechanism of Action

Process

Rubroflavin functions primarily as a coenzyme in various enzymatic reactions that are critical for energy production and metabolism:

  • Electron Transport Chain: It plays a role in oxidative phosphorylation.
  • Fatty Acid Oxidation: Riboflavin-dependent enzymes are involved in the breakdown of fatty acids.

Data

The active forms of riboflavin (FMN and FAD) participate in more than 100 enzymatic reactions within the body, emphasizing its importance in cellular respiration and energy production .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow-orange crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents like ether or chloroform.
  • Melting Point: Approximately 280 °C (decomposes).

Chemical Properties

  • pH Stability: Stable at neutral pH but can degrade under extreme acidic or alkaline conditions.
  • Light Sensitivity: Sensitive to light; degradation can occur upon exposure.

Relevant analyses have shown that rubroflavin retains stability under controlled conditions but requires protection from UV light during storage .

Applications

Rubroflavin has significant applications across various fields:

  1. Nutritional Supplements: Used to prevent and treat riboflavin deficiency.
  2. Food Industry: Added as a colorant and nutritional enhancer.
  3. Pharmaceuticals: Employed in formulations aimed at improving metabolic health.
  4. Biotechnology: Utilized in microbial fermentation processes for producing other flavins .
Introduction to Riboflavin: Historical and Biochemical Foundations

Discovery and Nomenclature of Riboflavin

The journey to characterize riboflavin began with the pioneering observation of English chemist Alexander Wynter Blyth in 1872. While analyzing cow milk whey, Blyth isolated a fluorescent yellow-green pigment he termed "lactochrome" – a name derived from "lacto" (milk) and "chrome" (color) [1] [6]. This pigment remained chemically uncharacterized for decades despite its conspicuous fluorescent properties. The scientific landscape shifted with Casimir Funk's 1912 "vitamine theory," which proposed that specific diseases resulted from dietary deficiencies of vital factors. Nutritional experiments in the 1920s revealed that the heat-stable component of the "vitamin B complex" supported rat growth, distinct from the anti-beriberi factor (thiamine) [1] [6].

The critical isolation of the growth factor occurred through the efforts of multiple research groups in the early 1930s. György, Kuhn, and Wagner-Jauregg successfully concentrated the yellow fluorescent compound from extraordinary quantities of biological material – requiring over 5,000 liters of milk or 34,000 egg yolks to obtain a single gram of pure substance [6]. Initially designated "lactoflavin" (milk) and "ovoflavin" (egg) based on source material, recognition of its ribose sugar component and chemical classification within the flavin group led to the unifying name "riboflavin" [1] [4]. This compound was subsequently identified as the essential dietary factor vitamin B₂, distinct from thiamine (B₁). The structural elucidation and first total synthesis were accomplished by Richard Kuhn's group in 1935, confirming the 7,8-dimethyl-10-(1'-D-ribityl)isoalloxazine structure [4] [18].

Table 1: Historical Nomenclature of Riboflavin

DesignationContextual BasisHistorical Period
LactochromeIsolated from milk whey (Blyth, 1879)1879-1930s
Vitamin GDesignation in early nutritional studies1920s
OvoflavinIsolated from egg whitesEarly 1930s
HepatoflavinIsolated from liverEarly 1930s
RiboflavinUnified name recognizing ribityl side chain and flavin structurePost-1935

Chemical Structure and Physicochemical Properties

Riboflavin possesses a distinctive tricyclic isoalloxazine ring system (7,8-dimethylbenzo[g]pteridine-2,4-dione) linked to a D-ribityl side chain at N10. This molecular architecture confers both its biochemical functionality and characteristic physicochemical behavior. The isoalloxazine ring serves as the redox-active center, capable of undergoing reversible two-electron reductions through a stable semiquinone intermediate (one-electron reduced form), enabling participation in diverse electron transfer reactions [3] [4]. The ribityl tail, a four-carbon sugar alcohol derivative, provides aqueous solubility and facilitates enzyme-cofactor interactions [3] [9].

Riboflavin crystallizes as a yellow-orange crystalline powder with a slight odor and bitter taste. Its fluorescence arises from the conjugated ring system, exhibiting maximum excitation at approximately 370 nm and emission at 440 nm in aqueous solutions – a property historically vital for its detection and quantification [7] [9]. The compound demonstrates thermal stability in the solid state when protected from light, but undergoes rapid photodegradation to biologically inactive lumichrome and lumiflavin derivatives upon exposure to ultraviolet or visible light, particularly under alkaline conditions [4] [8]. This photosensitivity necessitates storage in light-protected containers.

Solubility characteristics reveal riboflavin's amphiphilic nature: moderately soluble in water (0.07-0.1 g/L at 20°C), slightly soluble in lower alcohols, and virtually insoluble in nonpolar organic solvents (chloroform, benzene, acetone) [7] [9]. The molecule exhibits pH-dependent properties, with maximal stability between pH 5.5-7.2. The pKa values of 1.7 (N1 protonation) and 10.2 (deprotonation) reflect the ionization behavior of the isoalloxazine ring system [7] [9]. Riboflavin undergoes enzymatic phosphorylation to form flavin mononucleotide (FMN) via riboflavin kinase, followed by adenylation to flavin adenine dinucleotide (FAD) catalyzed by FAD synthetase. These cofactor forms dramatically enhance aqueous solubility and protein-binding affinity compared to free riboflavin [3] [4].

Table 2: Physicochemical Properties of Riboflavin

PropertyCharacteristicBiological Significance
Molecular FormulaC₁₇H₂₀N₄O₆-
Molecular Weight376.36 g/molMembrane permeability
Fluorescenceλex 370 nm, λem 440 nmAnalytical detection
Melting Point280°C (dec.)Thermal processing stability
Water Solubility0.07-0.1 g/L (20°C)Bioavailability and absorption
pKa Values1.7 (acidic), 10.2 (basic)pH-dependent reactivity
Redox Potential (E°)-0.185 V (pH 7)Electron transfer capacity
PhotodegradationForms lumichrome/lumiflavinStability considerations

Evolutionary Significance of Riboflavin in Aerobic Organisms

The biosynthesis and utilization of riboflavin represent an evolutionary adaptation fundamental to aerobic energy metabolism. The riboflavin biosynthetic pathway demonstrates remarkable conservation across bacteria, fungi, and plants, originating from the same precursors: guanosine triphosphate (GTP) and ribulose 5-phosphate [5] [12]. This pathway's antiquity is evidenced by its presence in the last universal common ancestor (LUCA), with subsequent evolutionary divergence visible in enzyme organization. Bacteria like Bacillus subtilis and plants utilize a bifunctional RIBA enzyme containing GTP cyclohydrolase II (GCH II) and dihydroxybutanone phosphate synthase (DHBPS) activities, providing kinetic advantages through substrate channeling. In contrast, Escherichia coli and yeast employ separate monofunctional enzymes for these reactions [5] [12].

The evolutionary pressure to conserve riboflavin biosynthesis correlates directly with its indispensable role in mitochondrial respiration. In maize (Zea mays), mutation of the O18 gene encoding the bifunctional RIBA enzyme disrupts respiratory complexes I and II, severely compromising cellular energy production. This energy deficiency triggers cell-cycle arrest during endosperm development, demonstrating riboflavin's critical function in linking metabolism to cellular proliferation [5]. The flavin cofactors FMN and FAD serve as essential redox mediators in the mitochondrial electron transport chain: FMN in complex I (NADH dehydrogenase) and FAD in complex II (succinate dehydrogenase), enabling efficient energy harvesting through oxidative phosphorylation [3] [5].

Beyond central metabolism, riboflavin participates in specialized adaptations. In the electroactive bacterium Shewanella oneidensis, excreted riboflavin functions as both an electron shuttle and a quorum-sensing molecule. At threshold concentrations (≥15 nM), riboflavin induces the expression of ornithine decarboxylase (speC), initiating a regulatory cascade that promotes anaerobic biofilm formation. This biofilm facilitates extracellular electron transfer to insoluble electron acceptors, an evolutionary innovation for energy conservation in anaerobic environments [10]. The regulatory role of riboflavin exemplifies how ancient cofactors can be co-opted for signaling functions in complex microbial communities.

The differential distribution of riboflavin biosynthesis across domains highlights evolutionary strategies in nutrient acquisition. While plants retain complete biosynthesis pathways localized to plastids, animals have lost this capability and instead possess specialized riboflavin transporters (RFVT1-3) for efficient absorption and tissue distribution [3] [5]. This evolutionary divergence established riboflavin as a dietary essential for animals while enabling metabolic cross-talk between organisms through environmental riboflavin excretion. The antioxidant functions of FAD-dependent glutathione reductase further illustrate how flavins supported the transition to oxygenic environments by mitigating oxidative stress [3] [4].

Table 3: Evolutionary Conservation of Riboflavin Biosynthesis and Function

Evolutionary AspectRepresentative OrganismsFunctional Significance
Biosynthesis Pathway ConservationBacteria, fungi, plantsGTP + ribulose 5-phosphate → riboflavin
Enzyme OrganizationBifunctional RIBA (plants, B. subtilis) vs. monofunctional enzymes (E. coli)Metabolic efficiency through substrate channeling
Mitochondrial RespirationEukaryotesFMN in complex I, FAD in complex II
Extracellular Electron TransferShewanella oneidensisRiboflavin as electron shuttle and biofilm inducer
Biosynthesis LossAnimalsDevelopment of specialized transporters (RFVT1-3)
Antioxidant DefenseAerobic organismsFAD-dependent glutathione reductase

Properties

CAS Number

138749-63-0

Product Name

Rubroflavin

IUPAC Name

[4-hydroxy-2-methylsulfanyl-6-[(S)-methylsulfinyl]phenyl]iminourea

Molecular Formula

C9H11N3O3S2

Molecular Weight

273.3 g/mol

InChI

InChI=1S/C9H11N3O3S2/c1-16-6-3-5(13)4-7(17(2)15)8(6)11-12-9(10)14/h3-4,13H,1-2H3,(H2,10,14)/t17-/m0/s1

InChI Key

UWVQDKLIYCMDDV-NLZINVLXSA-N

SMILES

CSC1=C(C(=CC(=C1)O)S(=O)C)N=NC(=O)N

Synonyms

rubroflavin

Canonical SMILES

CSC1=CC(=O)C=C(C1=NNC(=O)N)S(=O)C

Isomeric SMILES

CSC\1=CC(=O)C=C(/C1=N\NC(=O)N)[S@@](=O)C

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